BenchChemオンラインストアへようこそ!

4-(diethylamino)-N-(2-hydroxyethyl)benzamide

Hydrogen bonding Drug-receptor interaction ADME prediction

4-(Diethylamino)-N-(2-hydroxyethyl)benzamide (CAS 325721-65-1; molecular formula C₁₃H₂₀N₂O₂; molecular weight 236.31 g/mol) is a para-substituted benzamide derivative bearing a diethylamino group on the aromatic ring and an N-(2-hydroxyethyl) substituent on the amide nitrogen. This substitution pattern distinguishes it from classical antiarrhythmic benzamides such as procainamide, which carries a 4-amino group and an N-(2-diethylaminoethyl) side chain.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
Cat. No. B14898437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylamino)-N-(2-hydroxyethyl)benzamide
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C(=O)NCCO
InChIInChI=1S/C13H20N2O2/c1-3-15(4-2)12-7-5-11(6-8-12)13(17)14-9-10-16/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17)
InChIKeyUYOLKSBQEWBTSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Diethylamino)-N-(2-hydroxyethyl)benzamide (CAS 325721-65-1): Structural Profile and Procurement Baseline


4-(Diethylamino)-N-(2-hydroxyethyl)benzamide (CAS 325721-65-1; molecular formula C₁₃H₂₀N₂O₂; molecular weight 236.31 g/mol) is a para-substituted benzamide derivative bearing a diethylamino group on the aromatic ring and an N-(2-hydroxyethyl) substituent on the amide nitrogen . This substitution pattern distinguishes it from classical antiarrhythmic benzamides such as procainamide, which carries a 4-amino group and an N-(2-diethylaminoethyl) side chain [1]. The compound belongs to the broader dialkylamino-benzamide class that has established affinity for melanin and utility as a scaffold for melanoma-targeted imaging probes [2]. Commercial availability is currently limited, with the compound offered at 98% purity from select suppliers, positioning it as a specialized research intermediate rather than a commodity chemical .

Why 4-(Diethylamino)-N-(2-hydroxyethyl)benzamide Cannot Be Interchanged with Other Benzamide Derivatives


Benzamide derivatives with dialkylamino substituents are not functionally interchangeable. The position of the tertiary amine (ring-attached diethylamino in the target compound vs. side-chain diethylaminoethyl in procainamide) fundamentally alters electron distribution on the aromatic ring, as demonstrated by ¹³C NMR chemical shift analysis of bioisosteric pairs [1]. This electronic modulation directly impacts pharmacological properties: procainamide analogues with electron-donating groups on the aromatic ring exhibit enhanced antiarrhythmic potency compared to analogues with electron-withdrawing substituents, with therapeutic ratios (LD₅₀/ED₅₀) varying from 1.8 (procainamide) to 2.1 (p-hydroxy isostere) in the mouse chloroform arrhythmia model, demonstrating that even single-atom substitutions (NH₂ vs. OH) produce measurable efficacy differences [2]. Furthermore, the hydroxyethyl amide side chain in the target compound introduces a hydrogen bond donor that is absent in procainamide and N-acetylprocainamide, which can alter solubility, metabolic fate, and target engagement [3].

Quantitative Differentiation Evidence for 4-(Diethylamino)-N-(2-hydroxyethyl)benzamide vs. Closest Analogs


Hydrogen Bond Donor Capacity vs. Procainamide and N-Acetylprocainamide

The target compound 4-(diethylamino)-N-(2-hydroxyethyl)benzamide possesses a hydroxyethyl amide substituent that provides one hydrogen bond donor (the terminal -OH), whereas the closest clinical antiarrhythmic benzamide, procainamide, has zero H-bond donors on its side chain (diethylaminoethyl), and its major metabolite acecainide (N-acetylprocainamide) similarly lacks a side-chain H-bond donor [1][2]. This difference is structurally significant: hydrogen bond donor count is a key determinant in Lipinski's Rule of Five and influences aqueous solubility, membrane permeability, and target binding. The 4-amino-N-(2-hydroxyethyl)benzamide analogue (lacking the diethylamino ring substitution) provides a reference point, with a reported LogP of 0.96 and polar surface area (PSA) of 75.35 Ų . The addition of the diethylamino group to the aromatic ring (as in the target compound) increases lipophilicity (estimated LogP ~1.6-1.9 based on 4-(diethylamino)benzamide core values ) while retaining the H-bond donor, yielding a balanced polarity profile distinct from both procainamide (LogP 0.88-1.3, no H-bond donor on side chain) and the non-diethylamino analogue.

Hydrogen bonding Drug-receptor interaction ADME prediction

Melanin-Binding Pharmacophore Architecture vs. N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA)

Dialkylamino-alkyl-benzamides as a class exhibit affinity for melanin, forming the basis for radiolabeled melanoma imaging agents [1]. The target compound features the critical diethylamino pharmacophore directly attached to the aromatic ring (4-position), a configuration shared with the well-characterized PET tracer precursor 4-(diethylamino)benzamide scaffold . In contrast, the clinically evaluated imaging agent N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) bears the diethylamino group on a flexible ethyl linker off the amide nitrogen, and BZA achieves melanoma tumor uptake of 6.14% ID/g at 1 h post-injection in nude mice bearing human melanoma xenografts, declining to 2.81% ID/g at 6 h and 0.42% ID/g at 24 h [2]. Structure-activity relationship (SAR) analysis of N-(2-diethylaminoethyl)benzamide derivatives demonstrates that blood clearance rates and metabolic stability—dictated by aromatic ring substitution pattern and side-chain composition—are the primary determinants of benzamide uptake and retention in melanoma [3]. The direct attachment of the diethylamino group to the ring in the target compound, combined with the hydroxyethyl amide side chain, creates a structurally unique melanin-binding pharmacophore geometry relative to BZA-type compounds, though direct melanin binding data for the target compound remain unreported.

Melanin targeting Melanoma imaging Benzamide radiotracer

Metabolic N-Acetylation Susceptibility vs. Procainamide

Procainamide undergoes extensive N-acetylation by N-acetyltransferase (NAT) to form N-acetylprocainamide (acecainide), a metabolite with distinct Class III antiarrhythmic activity. Critically, long-term procainamide therapy induces a lupus-like syndrome in 15-30% of patients, characterized by antinuclear antibody development, whereas acecainide shows a markedly lower incidence of this adverse effect—in one study, 7 of 11 patients with procainamide-induced lupus had no recurrence when switched to acecainide [1][2]. This clinical differentiation is metabolite-dependent: the primary aromatic amine (4-NH₂) in procainamide is the substrate for NAT-mediated acetylation, a reaction that also generates reactive metabolites implicated in lupus pathogenesis. The target compound 4-(diethylamino)-N-(2-hydroxyethyl)benzamide lacks this primary aromatic amine, instead bearing a tertiary diethylamino group on the ring, thereby eliminating the N-acetylation metabolic pathway entirely . While this structural distinction predicts the absence of procainamide-type metabolic toxification, it also removes the potential for conversion to the therapeutically active Class III metabolite acecainide. The p-hydroxy isostere of procainamide, which replaces the 4-NH₂ with 4-OH, retains antiarrhythmic activity comparable to procainamide in canine Purkinje fiber assays (20 μg/mL bath concentration significantly reduced phase 0 depolarization rate, prolonged repolarization, and reduced automaticity) while also avoiding the primary amine metabolic liability [3], providing a proof-of-concept that ring-substitution engineering can decouple activity from procainamide-specific metabolism.

Drug metabolism N-acetylation Lupus-like syndrome

Pharmaceutical Polymorphism Risk vs. Procainamide Hydrochloride

Procainamide hydrochloride is a well-characterized crystalline solid with a defined melting point of 165-168°C and a loss on drying specification of ≤0.3% (USP monograph), reflecting a stable crystalline form suitable for pharmaceutical manufacturing [1]. The target compound 4-(diethylamino)-N-(2-hydroxyethyl)benzamide incorporates a hydroxyethyl group that introduces conformational flexibility and an additional hydrogen bonding site, features that generally increase the propensity for polymorphism in benzamide derivatives. The structurally related compound M 344 (4-(diethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide), which shares the 4-(diethylamino)benzamide core but bears a longer hydroxyaminoalkyl side chain, demonstrates that 4-(diethylamino)benzamide derivatives can be isolated as stable solids (purity ≥98%) with defined solubility characteristics (soluble to 100 mM in DMSO, 20 mM in ethanol) . The target compound is supplied as a white crystalline solid at 98% purity , suggesting acceptable solid-state stability for research use; however, comprehensive polymorph screening data are not publicly available, representing a data gap that must be addressed before pharmaceutical development. In contrast, the extensively characterized solid-state properties of procainamide hydrochloride provide a benchmark for crystalline quality that the target compound does not yet meet in the published literature.

Solid-state chemistry Polymorphism Formulation development

Water Solubility Enhancement via Hydroxyethyl Substitution vs. Unsubstituted Benzamide Core

The N-(2-hydroxyethyl) substituent in the target compound is expected to enhance aqueous solubility compared to N-alkyl or N-(diethylaminoethyl) benzamide analogues. The parent unsubstituted benzamide N-(2-hydroxyethyl)benzamide has an estimated water solubility of approximately 575 mg/L at 25°C (estimated from Log Kow of -0.13) . Introduction of the 4-diethylamino group increases lipophilicity (4-(diethylamino)benzamide LogP 1.6-1.9 ), which would be expected to reduce solubility, but the hydroxyethyl side chain partially counterbalances this effect through hydrogen bonding with water. For context, procainamide exhibits experimental water solubility of 5046-5050 mg/L (LogP 0.88) , substantially higher than the unsubstituted N-(2-hydroxyethyl)benzamide, attributable to the ionizable diethylaminoethyl side chain. The target compound's balance of the lipophilic diethylamino ring substituent and the hydrophilic hydroxyethyl amide side chain positions it at an intermediate polarity between procainamide and non-hydroxylated benzamides, which may be advantageous for applications requiring moderate, tunable aqueous solubility without the high hydrophilicity that can compromise membrane permeability. Direct experimental solubility measurements for the target compound have not been published.

Aqueous solubility Formulation Bioavailability

Recommended Application Scenarios for 4-(Diethylamino)-N-(2-hydroxyethyl)benzamide Based on Differentiation Evidence


Scaffold for Melanin-Targeted Probe Development with Altered Pharmacophore Geometry

The direct attachment of the diethylamino group to the aromatic ring distinguishes the target compound from the clinically validated BZA scaffold (side-chain diethylaminoethyl). This structural difference may confer altered melanin binding kinetics, tumor retention, or metabolic stability profiles compared to established N-(2-diethylaminoethyl)benzamide radiotracers [1][2]. Researchers developing next-generation melanoma imaging or theranostic agents can employ this compound as a precursor for structure-activity relationship studies exploring the impact of diethylamino connectivity (ring- vs. side-chain-attached) on melanin affinity and in vivo biodistribution.

Drug Discovery Intermediate for Non-Acetylated Benzamide Candidates

The absence of a primary aromatic amine eliminates the N-acetylation metabolic pathway that complicates procainamide therapy (lupus-like syndrome in 15-30% of patients) [3]. Drug discovery programs targeting ion channels, GPCRs, or intracellular targets with benzamide scaffolds can use this compound as a core intermediate, benefiting from its structurally precluded N-acetylation while retaining the hydroxyethyl handle for further derivatization . The p-hydroxy isostere of procainamide has already demonstrated that ring-substitution engineering can preserve antiarrhythmic efficacy while altering the metabolic profile, providing a precedent for this strategy [4].

Synthetic Intermediate for HDAC Inhibitor Libraries

Benzamide derivatives constitute an important chemotype in histone deacetylase (HDAC) inhibitor development, with several potent examples reported (IC₅₀ values in the low nanomolar range for HDAC1, HDAC2, and HDAC3) [5]. The 4-(diethylamino)benzamide core present in the target compound is shared with M 344, a known HDAC inhibitor (IC₅₀ = 100 nM) that induces terminal cell differentiation and histone H4 hyperacetylation . The hydroxyethyl side chain provides a functional handle for introducing zinc-chelating warheads (e.g., hydroxamic acid) or surface-recognition elements, making the target compound a versatile intermediate for constructing focused HDAC inhibitor libraries with structural features distinct from both classical hydroxamates and 2-aminobenzamide HDAC inhibitors.

Physicochemical Probe for Hydrogen Bond-Dependent Target Engagement Studies

With one hydrogen bond donor (hydroxyethyl -OH) absent in procainamide and acecainide [6], the target compound can serve as a tool molecule to probe the role of specific hydrogen bond interactions in target binding. In benzamide series where the amide carbonyl and aromatic substituents engage conserved binding motifs, the hydroxyethyl hydroxyl group provides an additional anchor point that may enhance affinity or selectivity for targets with complementary hydrogen bond acceptor functionality. This is particularly relevant for targets where water-mediated hydrogen bond networks contribute to ligand recognition, and where procainamide-based SAR has reached its optimization limit.

Quote Request

Request a Quote for 4-(diethylamino)-N-(2-hydroxyethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.